Methyl 5,5-dimethoxyvalerate
Overview
Description
Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate, is an organic compound with the chemical formula C9H16O4. It is a colorless to pale yellow liquid, soluble in organic solvents such as alcohols and ethers. This compound is widely used as an intermediate for flavors and fragrances due to its unique fruity taste .
Mechanism of Action
Target of Action
Methyl 5,5-dimethoxyvalerate is a chemical compound with the molecular formula (CH3O)2CH (CH2)3CO2CH3
The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is an ester . Esters are known to participate in various biochemical reactions, often involving the cleavage of the ester bond. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine . This indicates that it may play a role in lipid metabolism and signaling pathways.
Result of Action
As it is involved in the synthesis of a specific phosphatidylcholine , it might influence cellular membrane structure and function.
Biochemical Analysis
Biochemical Properties
Methyl 5,5-dimethoxyvalerate can be prepared by reacting methyl 5-oxopentanoate with p-toluene sulfonic acid and trimethylorthoformate . It participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine
Molecular Mechanism
It is known to participate in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5,5-dimethoxyvalerate can be synthesized by reacting methyl 5-oxopentanoate with p-toluene sulfonic acid and trimethylorthoformate . Another method involves reacting benzyl alcohol with 5,5-dimethoxypentanoic acid in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the esterification of 5,5-dimethoxypentanoic acid with methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluene sulfonic acid, followed by purification through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-dimethoxyvalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the substituents used.
Scientific Research Applications
Methyl 5,5-dimethoxyvalerate has several applications in scientific research:
Medicine: It is used in the synthesis of potential pharmaceutical compounds.
Industry: It is employed in the production of flavors and fragrances due to its fruity aroma.
Comparison with Similar Compounds
- Methyl 3,3-dimethoxypropionate
- Methyl 5-oxooctadecanoate
- Ethyl benzimidate hydrochloride
Comparison: Methyl 5,5-dimethoxyvalerate is unique due to its specific structure, which includes two methoxy groups on the fifth carbon of the valerate chain. This structure imparts unique chemical properties, such as its fruity aroma and reactivity in esterification and substitution reactions. Compared to similar compounds, it offers distinct advantages in the synthesis of flavors, fragrances, and complex organic molecules .
Properties
IUPAC Name |
methyl 5,5-dimethoxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFAONQHOIRLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338851 | |
Record name | Methyl 5,5-dimethoxyvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-91-9 | |
Record name | Methyl 5,5-dimethoxyvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,5-dimethoxyvalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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